An In-depth Technical Guide to 4-Cyanobenzyl Bromide (CAS No. 17201-43-3)
An In-depth Technical Guide to 4-Cyanobenzyl Bromide (CAS No. 17201-43-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Cyanobenzyl bromide (CAS No. 17201-43-3), a pivotal intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, chemical reactivity, key applications, and essential safety information, tailored for professionals in research and development.
Core Properties and Specifications
4-Cyanobenzyl bromide, also known as 4-(bromomethyl)benzonitrile or α-bromo-p-tolunitrile, is an off-white crystalline powder.[1] Its chemical structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it a highly versatile reagent for introducing the cyanobenzyl moiety into complex molecules.[2][3][4] This dual functionality is crucial for its widespread use in the synthesis of pharmaceuticals, agrochemicals, and specialty ligands.[1][2][3]
Table 1: Physicochemical Properties of 4-Cyanobenzyl Bromide
| Property | Value | Source(s) |
| CAS Number | 17201-43-3 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Melting Point | 113-117 °C | [1][6][8] |
| Boiling Point | 143 °C @ 12 mmHg; 135-137 °C @ 0.6 Torr | [1][9] |
| Density | 1.51 g/cm³ | [1] |
| Flash Point | 125.1 °C | [1][6] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, ethanol (B145695), and ethyl acetate.[6][7] | |
| Purity | Typically ≥98-99% | [1][2][10] |
| Storage | 0-5°C, under inert atmosphere, protected from moisture and light.[6][11][12] |
Synthesis and Purification Protocols
4-Cyanobenzyl bromide is primarily synthesized via the bromination of a toluene (B28343) derivative. The most common industrial methods involve the photo-bromination of p-tolunitrile (B1678323) or the reaction of p-cyanobenzyl alcohol with hydrobromic acid.[7][13]
This method involves the free-radical bromination of p-tolunitrile under light irradiation.[7]
Methodology:
-
Setup: A four-necked flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and an exhaust gas absorption device.
-
Reaction: A specific quantity of p-tolunitrile is added to the flask and heated to 145-150°C.
-
Bromination: Under the irradiation of a 150W tungsten lamp, bromine is added dropwise. The rate of addition is controlled to prevent bromine from overflowing and to allow the color to fade, maintaining the reaction temperature. The optimal molar ratio of p-tolunitrile to bromine is 1:1.1.[7]
-
Completion: After the bromine addition is complete, the mixture is stirred for an additional 15 minutes to yield crude 4-cyanobenzyl bromide.[7]
-
Washing: An appropriate amount of 50% ethanol is added to the reaction flask. The mixture is stirred thoroughly, causing the product to precipitate as light-yellow flaky crystals.[7]
-
Purification (Recrystallization): The crude product is dissolved in a heated mixed solvent of 75% ethanol and 25% ethyl acetate. The solution is then allowed to cool naturally, leading to the precipitation of a large amount of flaky crystals.[7]
-
Isolation: The crystals are collected by filtration and dried in an oven to yield white, refined 4-cyanobenzyl bromide with a purity of >99%.[7] The total yield for this process is reported to be around 68.6%.[7]
Caption: Workflow for the synthesis and purification of 4-cyanobenzyl bromide.
This alternative method avoids the use of elemental bromine and other hazardous reagents like peroxides.[13]
Methodology:
-
Setup: A reaction flask is charged with n-hexane, p-cyanobenzyl alcohol (114.5 g), and 48% hydrobromic acid (218 g).[13]
-
Reaction: The mixture is heated to reflux and stirred for 2 hours.[13]
-
Isolation: The flask is cooled to room temperature, and the solvent is removed under reduced pressure to obtain a solid.
-
Purification: Methanol (600 ml) is added, and the mixture is refluxed until the solid completely dissolves. The solution is then cooled in an ice bath for 2 hours.[13]
-
Final Product: The resulting white crystalline solid is collected by filtration and dried at 50°C to yield 4-cyanobenzyl bromide (155 g, 92% yield).[13]
Chemical Reactivity and Key Applications
The high reactivity of 4-cyanobenzyl bromide is attributed to the benzylic position of the bromine atom, which is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2).[2][7] It serves as a potent alkylating agent for carbon, nitrogen, oxygen, and sulfur nucleophiles.[7]
Caption: General mechanism for nucleophilic substitution of 4-cyanobenzyl bromide.
Its applications are diverse, spanning multiple sectors:
-
Pharmaceutical Synthesis: It is a critical intermediate in the production of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[1][3][4] It is also used to synthesize piperidine-linked aromatic diimidazolines, which are analogs of the anti-Pneumocystis carinii drug, Pentamidine.[6][14]
-
Ligand and Heterocycle Synthesis: The compound is used to prepare ligands containing a chelating pyrazolyl-pyridine group.[6] It also reacts with heterocycles, such as its reaction with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile.[6]
-
Agrochemicals and Materials Science: It serves as a building block for novel herbicides, insecticides, and fungicides.[3] Its versatility also makes it valuable in materials science research.[4]
Caption: Overview of the primary applications for 4-cyanobenzyl bromide.
This protocol demonstrates a typical nucleophilic substitution reaction using sodium azide (B81097).
Methodology:
-
Reaction Setup: 4-Cyanobenzyl bromide (49.15 g, 251 mmol) is dissolved in 200 ml of DMF at ambient temperature.[5]
-
Nucleophilic Addition: A solution of sodium azide (20.23 g, 0.31 mol) in 50 ml of water is added to the reaction mixture. An exothermic reaction occurs.[5]
-
Workup: After 1.5 hours, the reaction mixture is diluted with 200 ml of toluene followed by 500 ml of water. (Caution: Toluene should be added before water to avoid the separation of potentially explosive azide compounds).[5]
-
Extraction and Isolation: The aqueous phase is extracted twice more with 50 ml of toluene. The combined organic extracts are washed with water and brine, then dried over MgSO₄, filtered, and the solvent is removed to yield the product.[5]
Safety, Handling, and Storage
4-Cyanobenzyl bromide is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[11][15] It is also a respiratory and skin sensitizer.[8][15]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | H314 | Causes severe skin burns and eye damage. | [11][15] |
| H317 | May cause an allergic skin reaction. | [8][15] | |
| H318 | Causes serious eye damage. | [11][15] | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [8][11][15] | |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [15] | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [16][11] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [16][11] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][16] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Emergency eye wash fountains and safety showers must be readily available.[16][11]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and suitable protective clothing. In case of inadequate ventilation, use a full-face respirator.[8][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen).[6][11][12] Keep away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Avoid contact with metals, alcohols, bases, amines, strong oxidizing agents, and water.[11]
References
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- 2. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]
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- 4. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]
- 5. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]
- 6. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 4-Cyanobenzyl bromide | 17201-43-3 [sigmaaldrich.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. 4-Cyanobenzyl bromide | 17201-43-3 | FC20635 | Biosynth [biosynth.com]
- 13. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
- 14. Synthesis and Pharmaceutical Applications of 4-Cyanobenzyl Bromide_Chemicalbook [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. echemi.com [echemi.com]
